Pipoxolan
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUDONPFZKWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18174-58-8 (mono-hydrochloride) | |
| Record name | Pipoxolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20865113 | |
| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23744-24-3 | |
| Record name | Pipoxolan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipoxolan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOXOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pipoxolan involves multiple steps, starting with the preparation of the core dioxolane structure. The reaction typically involves the condensation of appropriate aldehydes or ketones with diols under acidic conditions to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pipoxolan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Cardiovascular Applications
Mechanisms of Action
Pipoxolan has been shown to exhibit protective effects against vascular smooth muscle cell (VSMC) proliferation and migration, which are critical in the pathogenesis of various cardiovascular diseases. It acts by inhibiting the mechanisms that lead to intimal hyperplasia and cerebral infarction.
Case Studies and Findings
- Cerebral Ischemia : In studies involving rodent models, this compound significantly reduced the area of cerebral infarction post-reperfusion. Dosages of 10 mg/kg and 30 mg/kg resulted in reductions of 43.18% and 73.43%, respectively, compared to control groups .
- VSMC Migration : this compound inhibited platelet-derived growth factor (PDGF)-BB stimulated VSMC migration in vitro, demonstrating a decrease in matrix metalloproteinases (MMPs) levels, which are implicated in vascular remodeling .
| Study Focus | This compound Dosage | Effect on Cerebral Infarction (%) | Mechanism |
|---|---|---|---|
| Cerebral Ischemia | 10 mg/kg | 43.18% | Inhibition of VSMC proliferation |
| 30 mg/kg | 73.43% | Reduction in MMPs | |
| VSMC Migration | 5-15 µM | Significant inhibition | Decreased Ras/MEK/p-ERK levels |
Oncology Applications
Anti-Leukemic Activity
this compound has been investigated for its anti-cancer properties, particularly against leukemia. Research indicates that it induces apoptosis in U937 leukemia cells via the activation of caspases and modulation of Bcl-2 family proteins.
Key Findings
- In Vitro Studies : Treatment with this compound at 10 µM led to a significant decrease in cell viability and promoted reactive oxygen species (ROS) production, indicating its potential as an anti-leukemia agent .
- In Vivo Studies : this compound markedly inhibited tumor growth in xenograft models, suggesting its efficacy as a therapeutic agent against leukemia .
| Cancer Type | This compound Dosage | Effect on Cell Viability (%) | Mechanism |
|---|---|---|---|
| U937 Leukemia | 10 µM | Significant decrease | Induction of apoptosis |
| Oral Squamous Cell Carcinoma (OSCC) | 25 µg/ml | Significant apoptosis | BAX/BCL2 ratio increase |
Other Therapeutic Uses
This compound has also been recognized for its antispasmodic properties, being used clinically to relieve smooth muscle spasms across various systems including gastrointestinal and urinary tracts. Its applications extend to treating conditions such as dysmenorrhea, renal colic, and chronic gastritis .
Mechanism of Action
Pipoxolan primarily functions as a smooth muscle relaxant by inhibiting calcium ion influx through L-type calcium channels in smooth muscle cells. This inhibition reduces the contractile response of smooth muscle tissues . Additionally, this compound enhances cyclic adenosine monophosphate levels by inhibiting phosphodiesterase enzymes, leading to the activation of protein kinase A and subsequent muscle relaxation . These dual mechanisms ensure robust and sustained relaxation effects on smooth muscles .
Comparison with Similar Compounds
Chemical Structure and Classification
| Compound | Chemical Structure | Class | ATC Code | Molecular Weight |
|---|---|---|---|---|
| Pipoxolan | 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one HCl | Antispasmodic | A03AA | 407.9 g/mol |
| Smh-3 | 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one | Anticancer (quinolinone) | N/A | 345.4 g/mol |
| Pipotiazine | Phenothiazine derivative with piperidine | Antipsychotic | N05AG01 | 475.6 g/mol |
Key Differences :
- This compound’s dioxolane and piperidine groups distinguish it from Smh-3 (quinolinone core) and Pipotiazine (phenothiazine backbone) .
Mechanism of Action
Comparison :
- This compound uniquely combines calcium modulation with ROS-mediated apoptosis, whereas Smh-3 targets cell cycle regulators. Pipotiazine acts centrally via dopamine antagonism, unrelated to this compound’s peripheral antispasmodic effects .
Pharmacokinetics and Stability
Key Insight : this compound’s instability under diverse conditions necessitates specialized formulation, unlike Pipotiazine’s lipid-soluble prodrug (palmitate ester), which ensures sustained release .
Comparison :
- This compound’s broad activity spans cancer and muscle disorders, while Smh-3 is specialized for leukemia. Pipotiazine’s use in psychiatry highlights structural versatility .
Biological Activity
Pipoxolan, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride, is a compound recognized for its diverse biological activities, particularly in oncology and smooth muscle relaxation. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and therapeutic applications.
Anticancer Activity
This compound has garnered attention for its antitumor properties , particularly against various cancer cell lines. Significant research has demonstrated its efficacy in inducing apoptosis in oral squamous cell carcinoma (OSCC) and leukemia cells.
-
Apoptosis Induction :
- This compound treatment leads to a time-dependent increase in the expression of active caspases (caspase-3 and -9), cytochrome c release, and cleavage of poly (ADP-ribose) polymerase (PARP), which are all markers of apoptosis .
- The ratio of pro-apoptotic BAX to anti-apoptotic BCL2 proteins increases, suggesting a shift towards apoptosis .
-
Reactive Oxygen Species (ROS) Production :
- Increased ROS production is observed following this compound treatment, which contributes to mitochondrial dysfunction and apoptosis .
- Pre-treatment with N-acetyl-L-cysteine (NAC), a ROS scavenger, significantly reduces the apoptotic effects of this compound, indicating that oxidative stress is crucial for its anticancer activity .
- Inhibition of PI3K/AKT Pathway :
Study on Oral Squamous Cell Carcinoma (OSCC)
A study investigated the effects of this compound on HSC-3 OSCC cells. Key findings include:
- Cell Viability : this compound reduced cell viability in a dose-dependent manner.
- Apoptosis Markers : Significant increases in BAX levels and decreases in BCL2 were noted after treatment with 25 µg/mL for 24 hours.
- Flow Cytometry Results : A notable increase in hypodiploid cells (indicative of apoptosis) was observed at higher concentrations .
Study on U937 Leukemia Cells
In another study focusing on U937 leukemia cells:
- In Vitro Effects : this compound induced apoptosis through increased ROS production and decreased mitochondrial membrane potential.
- In Vivo Efficacy : In animal models, this compound significantly inhibited tumor growth when administered at doses of 10 and 30 mg/kg over 20 to 45 days .
Summary Table of Biological Activities
Clinical Applications
This compound is primarily utilized as an anti-spasmodic agent , effectively treating conditions associated with smooth muscle spasms across various systems including gastrointestinal and urological disorders. Its potential as an anticancer agent presents new avenues for therapeutic strategies against resistant cancer types.
Q & A
Basic: What pharmacological mechanisms of Pipoxolan have been validated in preclinical leukemia models?
Methodological Answer:
this compound’s anti-leukemic activity has been demonstrated via mitochondrial pathway modulation in human leukemia U937 cells. Key findings include:
- Cell cycle arrest : Flow cytometry revealed G0/G1 phase arrest after treatment (Figure 3A) .
- Apoptosis induction : DAPI staining confirmed nuclear fragmentation, a hallmark of apoptosis (Figure 3B) .
- In vivo efficacy : Attenuation of tumor growth in animal models supports translational potential .
For replication, researchers should standardize assays (e.g., Annexin V/PI staining for apoptosis) and validate mitochondrial markers (e.g., cytochrome c release).
Advanced: How can the PICOT framework optimize experimental design for this compound’s efficacy studies?
Methodological Answer:
The PICOT framework ensures precision in defining:
- Population (P) : Specify leukemia cell lines (e.g., U937, K562) or animal models (e.g., xenograft mice).
- Intervention (I) : this compound dosage ranges (e.g., 10–100 μM in vitro; 5–20 mg/kg in vivo).
- Comparison (C) : Use established chemotherapeutics (e.g., cisplatin) as positive controls.
- Outcome (O) : Quantify apoptosis (caspase-3 activation) or tumor volume reduction.
- Time (T) : Define treatment duration (e.g., 24–72 hrs in vitro; 4-week in vivo trials) .
Aligning PICOT with study design minimizes ambiguity and guides statistical analysis (e.g., ANOVA for dose-response comparisons) .
Basic: What statistical approaches are recommended for analyzing this compound’s dose-response data?
Methodological Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s test for pairwise differences).
- Survival analysis : For in vivo studies, use Kaplan-Meier curves and log-rank tests .
Ensure data normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) before analysis .
Advanced: How to resolve contradictions in this compound’s efficacy across leukemia subtypes?
Methodological Answer:
- Mechanistic profiling : Compare mitochondrial membrane potential (ΔΨm) and ROS levels across cell lines using JC-1 staining and DCFDA assays .
- Multi-omics integration : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., Bcl-2 family) and metabolomics to assess ATP/ADP ratios .
- Hierarchical research questions : Prioritize primary outcomes (e.g., apoptosis) over secondary (e.g., cytokine secretion) to reduce multiplicity errors .
Address feasibility using FINER criteria (e.g., ethical animal use, cost-effective omics platforms) .
Basic: What in vitro assays are critical for evaluating this compound’s cytotoxicity?
Methodological Answer:
- MTT/XTT assays : Quantify cell viability via mitochondrial reductase activity .
- Clonogenic assays : Assess long-term proliferative inhibition.
- Flow cytometry : Measure apoptosis (Annexin V/PI) and cell cycle distribution .
Standardize protocols using ≥3 biological replicates and include vehicle controls (e.g., DMSO) .
Advanced: How to design a reproducible pharmacokinetic (PK) study for this compound in animal models?
Methodological Answer:
- Sampling strategy : Collect plasma/tissue at 0.5, 1, 2, 4, 8, 12, 24 hrs post-administration.
- Analytical validation : Use HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .
Document methodology in detail to comply with reproducibility guidelines (e.g., ARRIVE 2.0) .
Basic: What ethical considerations apply to this compound research involving animal models?
Methodological Answer:
- Institutional approval : Obtain IACUC approval for humane endpoints (e.g., tumor size ≤2 cm³).
- 3Rs compliance : Minimize animal numbers via power analysis; refine procedures (e.g., analgesics for pain) .
- Data transparency : Report adverse events (e.g., weight loss >20%) in supplementary materials .
Advanced: How can multi-omics approaches elucidate this compound’s off-target effects?
Methodological Answer:
- Proteomics : Use tandem mass tagging (TMT) to identify dysregulated pathways (e.g., MAPK/ERK).
- CRISPR screens : Perform genome-wide knockout to pinpoint synthetic lethal targets.
- Network pharmacology : Integrate omics data with STRING or KEGG databases to map interaction networks .
Validate findings using orthogonal methods (e.g., Western blot for protein expression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
